3-Chloro-6-fluoro-2-methoxybenzoic acid
Description
3-Chloro-6-fluoro-2-methoxybenzoic acid (CAS: 1781848-13-2) is a substituted benzoic acid derivative with a chloro group at position 3, a fluoro group at position 6, and a methoxy group at position 2 (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure combines halogen and alkoxy substituents, which influence its electronic properties, solubility, and reactivity. The compound is commercially available in milligram to gram quantities (e.g., 50 mg for €92.00) and is characterized by LC-MS and NMR for quality assurance .
Properties
IUPAC Name |
3-chloro-6-fluoro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPPUIDYSPKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-fluoro-2-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 204.58 g/mol. Its structure features a methoxy group at the 2-position, a chlorine atom at the 3-position, and a fluorine atom at the 6-position on a benzoic acid framework. This unique arrangement contributes to its reactivity and biological activity.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. The compound has been studied for its potential efficacy in treating infections caused by resistant pathogens.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
2. Anticancer Activity
The compound has also shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. Mechanistic studies suggest that it may induce apoptosis in malignant cells through various signaling pathways.
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa (cervical) | 15 | Apoptosis | |
| MCF-7 (breast) | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.
- Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Apoptotic Pathways: Studies have indicated that the compound may activate caspase pathways leading to programmed cell death in cancerous cells.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Efficacy Against Tumors: A study conducted on mice bearing tumors showed significant tumor reduction when treated with the compound, highlighting its potential as an anticancer agent.
- Combination Therapy: Research indicates that combining this compound with existing chemotherapy agents enhances therapeutic efficacy, suggesting a synergistic effect.
Scientific Research Applications
Building Block for Synthesis
3-Chloro-6-fluoro-2-methoxybenzoic acid serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for creating complex molecules.
Table 1: Synthesis Applications
| Application Type | Description |
|---|---|
| Pharmaceutical Synthesis | Utilized in the development of new drugs due to its reactive functional groups. |
| Agrochemical Development | Acts as an intermediate in the synthesis of pesticides and herbicides. |
| Material Science | Used in the formulation of polymers and other advanced materials. |
Therapeutic Potential
Research has indicated that derivatives of this compound may exhibit biological activity, which could lead to the development of new therapeutic agents. Studies are ongoing to evaluate its efficacy against various diseases, including cancer and bacterial infections.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound showed promising anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .
Analytical Chemistry
The compound is also used in analytical chemistry as a standard for various assays due to its well-defined properties and stability. Its presence can help in calibrating instruments and validating methods for detecting other compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-6-fluoro-2-methoxybenzoic acid with five structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Positional Isomers and Substituent Variations
Key difference: Swapped positions of chloro and methoxy groups compared to the target compound. Reactivity: Altered electronic distribution due to proximity of electron-withdrawing groups (Cl, F) to the methoxy group. This may reduce solubility in polar solvents compared to the target compound .
2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid (CAS: 2586126-90-9)
- Substituents: Chloro (C2), fluoro (C6), methoxymethoxy (C3).
- Molecular formula: C₉H₈ClFO₄ (MW: 234.61).
- Key difference: Methoxymethoxy group at C3 instead of methoxy.
- Applications: The additional oxygen in the methoxymethoxy group enhances hydrophilicity, making this compound more suitable for aqueous-phase reactions .
Halogen and Alkoxy Modifications
3-Chloro-6-methoxy-2-methylbenzoic acid (CAS: 23550-92-7) Substituents: Chloro (C3), methoxy (C6), methyl (C2). Molecular formula: C₉H₉ClO₃ (MW: 200.6). Key difference: Methyl group at C2 instead of methoxy.
3,6-Dichloro-2-methoxybenzoic acid (CAS: 1918009) Substituents: Dichloro (C3 and C6), methoxy (C2). Molecular formula: C₇H₅Cl₂O₃ (MW: 221.04). Key difference: Replacement of fluoro with a second chloro group. Reactivity: Increased steric hindrance and electron-withdrawing effects reduce nucleophilic aromatic substitution rates compared to the mono-halogenated target compound .
Functional Group Replacements
3-Chloro-4-fluoro-2-hydroxybenzoic acid (CAS: 860296-14-6)
- Substituents: Chloro (C3), fluoro (C4), hydroxy (C2).
- Molecular formula: C₇H₄ClFO₃ (MW: 190.56).
- Key difference: Hydroxy group at C2 instead of methoxy.
- Applications: The hydroxy group enables hydrogen bonding, making this compound a candidate for metal chelation or as a pharmacophore in kinase inhibitors .
Preparation Methods
Starting Material and Initial Functionalization
- The synthesis often begins with 2-chloro-6-fluorobenzoic acid as the substrate, which provides the necessary chloro and fluoro substituents at the 3- and 6-positions respectively.
- Methoxylation at the 2-position is introduced through nucleophilic aromatic substitution or via methylation of a hydroxyl precursor.
Conversion to Acid Chloride and Azide Intermediate
One documented synthetic route involves the following steps:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | Oxalyl chloride, N,N-dimethylformamide (catalytic), dichloromethane, 0°C to 20°C, 1 hour | Conversion of 2-chloro-6-fluoro-3-methoxybenzoic acid to the corresponding acid chloride | Not specified |
| 2 | Sodium azide in water, acetone, 0°C to 70°C, overnight heating | Formation of azide intermediate via nucleophilic substitution of acid chloride | Overall 37% isolated yield of final product |
- The acid chloride intermediate is generated by reacting the benzoic acid with oxalyl chloride in the presence of catalytic DMF in dichloromethane at low temperature.
- The acid chloride is then treated with sodium azide in aqueous acetone, initially at 0°C and subsequently heated to 70°C overnight to yield the azide derivative, which upon purification gives 3-chloro-6-fluoro-2-methoxybenzoic acid as a yellow oil.
Nitration as a Precursor Step
Nitration of 2-chloro-6-fluorobenzoic acid with nitric acid in sulfuric acid at 0-20°C for 1 hour yields 2-chloro-6-fluoro-3-nitrobenzoic acid with high yield (97%). This intermediate can be further transformed into methoxy derivatives by reduction and methylation, though this route is more indirect.
Comparative Data Table of Preparation Parameters
| Parameter | Method 1: Acid Chloride/Azide Route | Method 2: Diazotization/Hydroxylation (Related) | Method 3: Nitration Route (Precursor) |
|---|---|---|---|
| Starting Material | 2-chloro-6-fluoro-3-methoxybenzoic acid | 2,5-dichloroaniline | 2-chloro-6-fluorobenzoic acid |
| Key Reagents | Oxalyl chloride, DMF, NaN3 | Nitrosylsulfuric acid, H2SO4 | HNO3, H2SO4 |
| Temperature Range | 0°C to 70°C | -15°C to 170°C (multi-step) | 0°C to 20°C |
| Reaction Time | 1 hour + overnight heating | Variable | 1 hour |
| Yield | 37% isolated | Not specified | 97% (nitration step) |
| Purification | Column chromatography | Acid recovery and purification | Extraction and concentration |
Research Findings and Notes
- The acid chloride/azide method provides a direct synthetic route but with moderate yield (37%), requiring careful control of temperature and reaction times to optimize conversion and minimize side reactions.
- Diazotization followed by hydroxylation is a classical approach for introducing hydroxyl groups on aromatic rings, which can be further functionalized to methoxy groups; however, this involves harsh conditions (up to 170°C) and strong acids.
- Nitration of halogenated benzoic acids is efficient and high-yielding but requires subsequent reduction and methylation steps to reach the methoxy derivative, increasing the number of synthetic steps.
- Safety precautions are critical due to the use of azides, strong acids, and reactive intermediates. Handling under inert atmosphere and moisture exclusion is recommended.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-6-fluoro-2-methoxybenzoic acid, and how can intermediates be validated?
- Methodology : Start with halogenation and methoxylation of a benzoic acid precursor. For example, chlorination at position 3 and fluorination at position 6 can be achieved via electrophilic aromatic substitution under controlled temperature (0–5°C) using reagents like Cl2/FeCl3 or Selectfluor<sup>®</sup>. Methoxylation at position 2 typically employs methyl iodide and a base (e.g., K2CO3) in polar aprotic solvents like DMF. Validate intermediates using HPLC (≥95% purity) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodology : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) to assess purity. Accelerated stability studies should involve storing the compound at 4°C, 25°C, and 40°C for 1–3 months, followed by LC-MS to detect degradation products (e.g., dehalogenation or demethoxylation). For hygroscopicity, perform dynamic vapor sorption (DVS) analysis .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, F, OCH3) influence the acid dissociation constant (pKa) of this compound?
- Methodology : Calculate pKa computationally using DFT methods (e.g., B3LYP/6-311+G(d,p)) to model electron-withdrawing effects of Cl/F and electron-donating effects of OCH3. Validate experimentally via potentiometric titration in aqueous/organic solvent mixtures. Compare with structurally similar acids (e.g., 4-fluoro-3-trifluoromethylbenzoic acid) to isolate substituent contributions .
Q. What strategies resolve contradictory spectroscopic data (e.g., <sup>19</sup>F NMR splitting vs. X-ray crystallography) for this compound?
- Methodology : If <sup>19</sup>F NMR shows unexpected splitting, perform variable-temperature NMR to rule out dynamic effects (e.g., rotamers). For crystallographic discrepancies, grow single crystals via slow evaporation in ethanol/water and compare with DFT-optimized geometries. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives for antimicrobial or enzyme inhibition studies?
- Methodology : Synthesize analogs (e.g., 3-Cl→Br, 6-F→CF3) and test against target enzymes (e.g., bacterial dihydrofolate reductase). Use molecular docking (AutoDock Vina) to predict binding affinities. Corrogate activity data with Hammett σ values to quantify electronic effects. For example, 4-methoxy analogs in benzoic acids show reduced activity due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
